3-Nitro-1H-pyrazole-4-carbonitrile
Overview
Description
“3-Nitro-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 39205-87-3 . It has a molecular weight of 138.09 . The IUPAC name for this compound is 3-nitro-1H-pyrazole-4-carbonitrile .
Synthesis Analysis
The synthesis of “3-Nitro-1H-pyrazole-4-carbonitrile” and its derivatives has been a subject of several studies . For instance, one study reported a one-step reaction from commercially available reagents . Another study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .
Molecular Structure Analysis
The molecular structure of “3-Nitro-1H-pyrazole-4-carbonitrile” can be represented by the InChI code: 1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H, (H,6,7) .
Chemical Reactions Analysis
The chemical reactions involving “3-Nitro-1H-pyrazole-4-carbonitrile” have been explored in several studies . For example, one study reported a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
“3-Nitro-1H-pyrazole-4-carbonitrile” has a density of 1.6±0.1 g/cm3, a boiling point of 468.3±30.0 °C at 760 mmHg, and a flash point of 237.0±24.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Novel Polynitro Azoxypyrazole-based Energetic Materials
Researchers have synthesized novel energetic compounds from 5-amino-pyrazole-4-carbonitrile, showcasing high thermal stability, moderate to high detonation performance, and decent mechanical sensitivity. These compounds are significant for their potential applications in energetic materials, demonstrating properties that could be advantageous in various fields, including defense and material science. The study enriches the domain of energetic compounds by introducing novel strategies for constructing these materials (Yang et al., 2021).
Experimental and Computational Analysis of Molecular Structure
Another study focuses on a green synthesis approach for producing (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile. The structural confirmation was achieved through various spectroscopic techniques, and computational methods were employed to analyze the molecular geometry, vibrational frequencies, and electronic properties. This research provides a foundation for understanding the molecular structure and properties of compounds derived from 3-nitro-1H-pyrazole-4-carbonitrile, which could have implications in the development of materials with specific electronic and structural characteristics (Al‐Azmi & Shalaby, 2018).
Synthesis and Biological Activity Study
A study on the synthesis of pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole highlights the compound's role as a key intermediate in producing derivatives with antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. The synthesis process involves diazotization and coupling reactions, leading to derivatives with significant biological activities. This research underscores the potential pharmaceutical applications of compounds synthesized from 3-nitro-1H-pyrazole-4-carbonitrile, particularly in developing new treatments for bacterial, fungal infections, and cancer (Al-Adiwish et al., 2017).
Nanotechnological Formulations for Anticancer Application
Innovative water-soluble formulations of a pyrazole derivative, which showed in vitro antiproliferative effects on different cancer cell lines, were prepared using biodegradable dendrimers and liposomes. This study represents a significant advancement in the solubilization and delivery of anticancer agents, showcasing the potential of nanotechnological approaches in enhancing the bioavailability and therapeutic efficacy of pyrazole-based compounds (Alfei et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGVDFLAUBWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361600 | |
Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1H-pyrazole-4-carbonitrile | |
CAS RN |
39205-87-3 | |
Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.